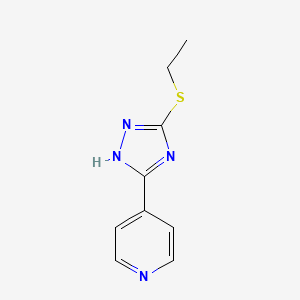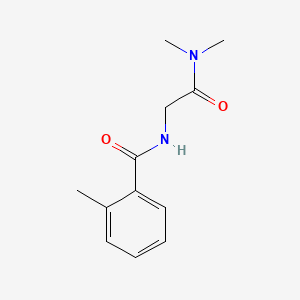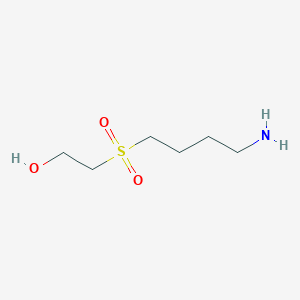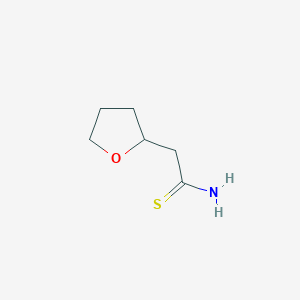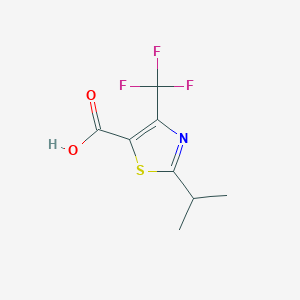
2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, commonly referred to as FMC-T, is a small molecule that has found a variety of uses in scientific research. FMC-T has been used in a number of different applications, including as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. This article will discuss the synthesis of FMC-T, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions for research.
科学的研究の応用
FMC-T has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. FMC-T has been used in the synthesis of a variety of compounds, including thiazolium salts, heterocyclic compounds, and organometallic complexes. It has also been used as a catalyst in a number of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols. In addition, FMC-T has been used as a reagent in a number of biochemical experiments, including the detection of DNA, the analysis of proteins, and the identification of enzymes.
作用機序
The exact mechanism of action of FMC-T is not yet fully understood. However, it is believed that FMC-T acts as a Lewis acid, meaning that it can act as an electron acceptor in chemical reactions. This allows FMC-T to act as a catalyst in a variety of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMC-T have not yet been extensively studied. However, some studies have suggested that FMC-T may have antifungal, antibacterial, and antiviral properties. In addition, FMC-T has been shown to inhibit the growth of certain types of cancer cells in vitro.
実験室実験の利点と制限
FMC-T has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, FMC-T is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, FMC-T is also a relatively weak acid, making it less effective than some other compounds for certain types of reactions.
将来の方向性
There are a number of potential future directions for research into FMC-T. One potential area of research is the development of new synthesis methods for FMC-T. Another potential area of research is the exploration of the potential therapeutic applications of FMC-T, such as its potential use as an antimicrobial or anticancer agent. In addition, further research into the biochemical and physiological effects of FMC-T could help to elucidate its mechanism of action and its potential therapeutic applications. Finally, further research into the advantages and limitations of FMC-T for laboratory experiments could help to optimize its use in scientific research.
合成法
FMC-T can be synthesized in a number of different ways. The most common method involves the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid chloride with sodium hydroxide (NaOH). This reaction yields FMC-T as the product, along with sodium chloride (NaCl) as the byproduct. Other methods of synthesis include the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with sodium hydroxide in the presence of an acid catalyst, and the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with an alkyl halide in the presence of a base.
特性
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-3(2)6-12-5(8(9,10)11)4(15-6)7(13)14/h3H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACWYJVVVFCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)
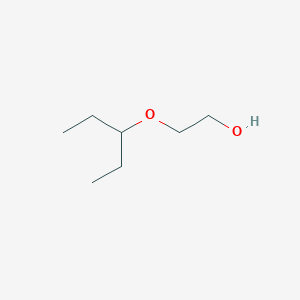
![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)
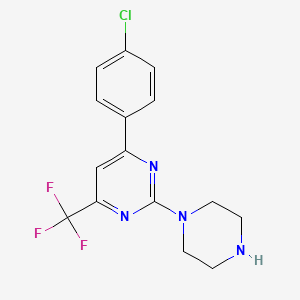
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)
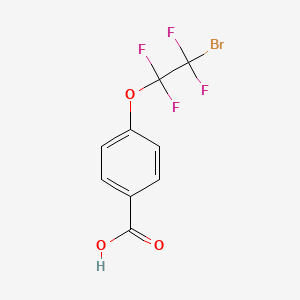
![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)
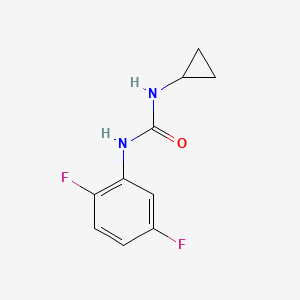
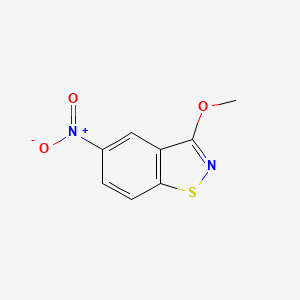
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
